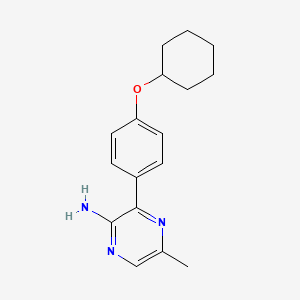

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine

Descripción

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a methyl group at position 5 and a 4-(cyclohexyloxy)phenyl group at position 2. Pyrazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking interactions, making them candidates for kinase inhibitors, antimicrobial agents, or metabolic regulators .

Propiedades

Número CAS |

1358754-79-6 |

|---|---|

Fórmula molecular |

C17H21N3O |

Peso molecular |

283.37 g/mol |

Nombre IUPAC |

3-(4-cyclohexyloxyphenyl)-5-methylpyrazin-2-amine |

InChI |

InChI=1S/C17H21N3O/c1-12-11-19-17(18)16(20-12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H2,18,19) |

Clave InChI |

OXLLXMDHSPIDAL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(C(=N1)C2=CC=C(C=C2)OC3CCCCC3)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it might inhibit a particular enzyme, thereby affecting the metabolic pathway it is involved in .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazine/Pyrazole Core

Methyl and Halogen Substituents

- However, this compound lacks the phenyl group, reducing its capacity for hydrophobic interactions. Molecular weight: 157.6 g/mol .

- Its low molecular weight (123.15 g/mol) favors solubility but limits target specificity .

Phenyl Ring Modifications

- 3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine (CAS: 40040-81-1): The benzyl and methoxyphenyl groups enhance steric bulk and electron-donating properties. The methoxy group may improve solubility relative to cyclohexyloxy but reduces lipophilicity. Molecular weight: 335.41 g/mol .

- 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS: Not listed): While a pyrazole derivative, its 4-methoxyphenyl group mirrors the target compound’s phenyl substitution.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents |

|---|---|---|---|

| 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine | ~325.4* | ~3.5 | Cyclohexyloxy, methyl, pyrazine |

| 3-Chloro-5-methylpyrazin-2-amine | 157.6 | 1.2 | Chloro, methyl |

| 3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine | 335.41 | 3.8 | Benzyl, methoxyphenyl |

| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | 217.27 | 2.1 | Methoxyphenyl, methyl, pyrazole |

*Estimated based on structural analogs.

- Metabolic Stability : Cyclohexyloxy groups are less prone to oxidative metabolism than benzyl or methoxy groups, which may prolong half-life .

Actividad Biológica

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine is a synthetic compound characterized by its unique structural features, including a pyrazine ring substituted with a cyclohexyloxyphenyl group and a methyl group. This compound has garnered attention in biological research due to its potential applications in enzyme inhibition and protein interactions.

- CAS Number : 1358754-79-6

- Molecular Formula : C17H21N3O

- Molecular Weight : 283.37 g/mol

- IUPAC Name : 3-(4-cyclohexyloxyphenyl)-5-methylpyrazin-2-amine

| Property | Value |

|---|---|

| CAS Number | 1358754-79-6 |

| Molecular Formula | C17H21N3O |

| Molecular Weight | 283.37 g/mol |

| IUPAC Name | 3-(4-cyclohexyloxyphenyl)-5-methylpyrazin-2-amine |

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and its interactions with various biological pathways. Research indicates that it can modulate the activity of specific enzymes, potentially influencing metabolic processes.

The mechanism by which this compound exerts its biological effects involves binding to target enzymes or receptors, thereby altering their activity. For example, it may inhibit enzymatic reactions critical for cellular metabolism, which can lead to significant physiological changes.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study demonstrated that this compound exhibits notable inhibitory effects on certain enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme's activity.

- In vitro assays showed that the compound significantly reduced enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in conditions where enzyme modulation is beneficial.

-

Protein Interaction Analysis

- Advanced techniques such as surface plasmon resonance (SPR) were employed to study the binding affinity of the compound to various protein targets. The results indicated strong interactions with specific receptors, which could be pivotal in drug design for targeting diseases associated with these proteins.

-

Antioxidant Activity

- The compound was also evaluated for its antioxidant properties. It demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells. This aspect highlights its potential role in protective therapies against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.